molecular formula C₂₀H₂₄N₂O₂ B1140850 Isoquinine CAS No. 697260-51-8

Isoquinine

Cat. No.: B1140850
CAS No.: 697260-51-8
M. Wt: 324.42
InChI Key:
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Description

Isoquinine, also known as this compound, is a useful research compound. Its molecular formula is C₂₀H₂₄N₂O₂ and its molecular weight is 324.42. The purity is usually 95%.
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Safety and Hazards

Isoquinoline is harmful if swallowed and fatal in contact with skin . It causes skin irritation and serious eye irritation . It is recommended to wear protective gloves/protective clothing/eye protection/face protection when handling Isoquinine .

Future Directions

Isoquinoline analogs have become a focus of therapeutic research because of their wide range of biological characteristics . They are extensively used as pharmaceuticals and have high probabilities of success . This suggests that there could be new and better drugs discovered from the original naturally occurring isoquinoline alkaloids in the future .

Properties

{ "Design of the Synthesis Pathway": "Isoquinine can be synthesized through a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "2-methoxynaphthalene", "ethyl 2-bromopropionate", "sodium ethoxide", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "ammonium chloride", "sulfuric acid", "potassium permanganate", "sodium bisulfite", "sodium carbonate", "methyl iodide", "magnesium", "ethyl bromide", "quinine" ], "Reaction": [ "2-methoxynaphthalene is reacted with ethyl 2-bromopropionate in the presence of sodium ethoxide to form 1-(2-methoxynaphthalen-1-yl)propan-2-yl acetate.", "The above product is reduced with sodium borohydride to form 1-(2-methoxynaphthalen-1-yl)propan-2-ol.", "The above product is then reacted with acetic acid and hydrochloric acid to form 1-(2-methoxynaphthalen-1-yl)propan-2-yl acetate.", "The above product is then reacted with sodium hydroxide and ammonium chloride to form 1-(2-methoxynaphthalen-1-yl)propan-2-amine hydrochloride.", "The above product is then reacted with sulfuric acid and potassium permanganate to form 1-(2-methoxynaphthalen-1-yl)propan-2-one.", "The above product is then reacted with sodium bisulfite to form 1-(2-methoxynaphthalen-1-yl)propan-2-ol.", "The above product is then reacted with sodium carbonate and methyl iodide to form 1-(2-methoxynaphthalen-1-yl)propan-2-yl methyl ether.", "The above product is then reacted with magnesium and ethyl bromide to form 1-(2-methoxynaphthalen-1-yl)propan-2-yl magnesium bromide.", "The above product is then reacted with quinine to form Isoquinine." ] }

CAS No.

697260-51-8

Molecular Formula

C₂₀H₂₄N₂O₂

Molecular Weight

324.42

Synonyms

(8α,9R)- 3,10-Didehydro-10,11-dihydro-6’-methoxycinchonan-9-ol

Origin of Product

United States
Customer
Q & A

Q1: What is the significance of the positional isomerization of quinine to isoquinine?

A1: The paper "Positional isomerization of quinine and quinidine via rhodium on alumina catalysis: practical one-step synthesis of Δ3,10-isoquinine and Δ3,10-isoquinidine" [] presents a novel method for synthesizing Δ3,10-isoquinine and Δ3,10-isoquinidine from quinine and quinidine, respectively. This is significant because traditional methods for synthesizing these isomers are complex and inefficient. This new method utilizes a rhodium on alumina catalyst and offers a more practical, one-step approach, potentially impacting the accessibility and study of these compounds.

Q2: How does the structure of this compound relate to its potential as an antimalarial agent?

A2: While the provided abstracts do not contain specific information about the antimalarial activity of this compound, the paper "91. Antiplasmodial action and chemical constitution. Part VII. Derivatives of quinine and this compound" [] suggests a link between the chemical structure of quinine derivatives, including potentially this compound, and their activity against Plasmodium, the parasite responsible for malaria. This highlights the importance of studying the structure-activity relationship (SAR) of these compounds to develop more effective antimalarial drugs. Further research exploring the specific structural features of this compound and their impact on its antimalarial activity would be valuable.

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